4-hydroxy-N-methoxybenzamide
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Overview
Description
4-Hydroxy-N-methoxybenzamide is an organic compound characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH₃) attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-methoxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with methoxyamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general steps are as follows:
Esterification: 4-Hydroxybenzoic acid is first converted to its methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Amidation: The methyl ester is then reacted with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 4-hydroxybenzoic acid are esterified using methanol and sulfuric acid.
Continuous Amidation: The methyl ester is continuously reacted with methoxyamine hydrochloride in a flow reactor, ensuring efficient mixing and reaction completion.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N-methoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Hydroxy-N-methoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-N-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-methoxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site.
Pathways Involved: It may interfere with oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Comparison with Similar Compounds
4-Hydroxybenzamide: Lacks the methoxy group, making it less lipophilic.
4-Methoxybenzamide: Lacks the hydroxyl group, reducing its hydrogen bonding capability.
4-Hydroxy-3-methoxybenzamide: Similar structure but with an additional methoxy group at the 3-position.
Uniqueness: 4-Hydroxy-N-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets.
Properties
IUPAC Name |
4-hydroxy-N-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-9-8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETQLPKYZPVSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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